N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a piperidine ring, and a cyclopropanesulfonamide group. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thienylamine and a formamide derivative, under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thieno[2,3-d]pyrimidine intermediate. Finally, the cyclopropanesulfonamide group is attached via a sulfonylation reaction, using a cyclopropanesulfonyl chloride reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, such as continuous flow chemistry, and the implementation of advanced purification methods, such as chromatography and crystallization. Additionally, the use of automated reactors and process control systems can help ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives, depending on the nucleophile employed .
Scientific Research Applications
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.
Medicine: The compound has shown potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases, due to its ability to modulate key signaling pathways.
Industry: It is used in the development of new materials and chemical processes, owing to its unique chemical properties and reactivity .
Mechanism of Action
The mechanism of action of N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their phosphorylation activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis, making the compound a potential anticancer agent .
Comparison with Similar Compounds
N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also target kinases and have shown potential as anticancer agents.
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-1-2-11)17-10-3-6-18(7-4-10)13-12-5-8-21-14(12)16-9-15-13/h5,8-11,17H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWNXKBBYFCYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.